n,n'-Dipropylethylenediamine
Overview
Description
N,N'-Dipropylethylenediamine is a type of ethylenediamine derivative where the ethylene bridge connects two propyl-substituted amine groups. While the provided papers do not directly discuss N,N'-Dipropylethylenediamine, they do provide insights into the chemistry of related ethylenediamine compounds and their derivatives, which can be used to infer some aspects of N,N'-Dipropylethylenediamine's properties and reactivity.
Synthesis Analysis
The synthesis of ethylenediamine derivatives typically involves the alkylation of ethylenediamine with appropriate alkyl halides or the reductive coupling of N-alkylidenemethylamine compounds. For example, N,N'-Dimethyl-1,2-diphenylethylenediamine was prepared by a reductive-coupling reaction of N-benzylidenemethylamine with titanium, yielding a mixture of diastereomers . This method could potentially be adapted for the synthesis of N,N'-Dipropylethylenediamine by using propyl halides or related precursors.
Molecular Structure Analysis
Ethylenediamine derivatives can exhibit interesting molecular structures due to their ability to coordinate with metals and form chelates. For instance, N,N'-bis(-2,2'-dipyridyl-5-yl)carbonyl-(S/R, S/R)-1,2-diphenylethylenediamine forms dinuclear complexes with metals such as Fe(II), Co(III), and Cd(II), and the ligands can induce helicity at the metal center . Although N,N'-Dipropylethylenediamine is not specifically mentioned, it is likely that it could also coordinate with metals in a similar fashion due to the presence of the ethylenediamine moiety.
Chemical Reactions Analysis
Ethylenediamine derivatives participate in various chemical reactions, often as ligands in coordination chemistry. For example, N,N',N'-trimethylethylenediamine-substituted phosphorus compounds react with transition metals to form coordination compounds . Similarly, chiral N-acylethylenediamines have been used as ligands for catalytic asymmetric addition reactions . These examples suggest that N,N'-Dipropylethylenediamine could also act as a ligand in coordination complexes and catalysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethylenediamine derivatives can vary widely depending on their substituents. For instance, N-acylethylenediamine triacetate surfactants exhibit strong surfactancy, high tolerance to water hardness, and the ability to chelate metal ions . Halogenated N,N'-diphenethylethylenediamines show varying degrees of lipophilicity and receptor binding affinity, indicating that substituent groups significantly influence these properties . By analogy, N,N'-Dipropylethylenediamine would likely have its own unique set of physical and chemical properties, influenced by the propyl groups attached to the nitrogen atoms.
Scientific Research Applications
Crystal Structure Analysis : N,N'-Diphenylethylenediamine forms monoclinic crystals, characterized by N—H⋯π and C—H⋯π interactions, which contribute to its network structure (Lennartson, Kokoli, & Håkansson, 2005).
Analytical Chemistry Applications : N, N'-Diphenylethylenediamine (DPED) is useful for determining hydrogen peroxide concentrations in the presence of peroxidase, with a measurable range between 0.15 and 10 μM (Tokuwame, Takayanagi, & Yashiro, 1989).
Polymer Science : N,N′-Dipropionylethylenediamine is utilized in synthesizing polyamides via a ring-opening polyaddition reaction (Kagiya et al., 1967).
Optical Resolution : N,N′-Dimethyl-1,2-diphenylethylenediamine (DPEDA) can be resolved effectively by fractional crystallization (Saigo, Kubota, Takebayashi, & Hasegawa, 1986).
Catalysis : Tethered Ru(II)/N-tosyl-1,2-diphenylethylenediamine (TsDPEN) catalysts are used in asymmetric transfer hydrogenation and hydrogenation of ketones and imines (Nedden, Zanotti-gerosa, & Wills, 2016).
DNA Interaction Studies : Nickel Schiff base complexes containing meso-1,2-diphenylethylenediamine show unique affinities towards different DNA structures, with potential applications in targeted DNA interactions (Davis et al., 2015).
Safety And Hazards
The safety data sheet for a similar compound, N,N’-Diisopropylethylenediamine, indicates that it is a flammable liquid and vapour. It causes severe skin burns and eye damage. It is advised to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
N,N'-dipropylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-3-5-9-7-8-10-6-4-2/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATUKUMHBXZSCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCNCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80902730 | |
Record name | NoName_3281 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80902730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n,n'-Dipropylethylenediamine | |
CAS RN |
17361-75-0 | |
Record name | N,N'-DIPROPYLETHYLENEDIAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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